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molecular formula C4H6O B041785 2,5-Dihydrofuran CAS No. 1708-29-8

2,5-Dihydrofuran

Cat. No. B041785
M. Wt: 70.09 g/mol
InChI Key: ARGCQEVBJHPOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06335455B1

Procedure details

In a 300 mL Fischer-Porter glass reactor were charged zinc iodide (3.0 g, 0.009 mol), potassium iodide (1.0 g, 0.006 mol), aluminum acetylacetonate (1.9 g, 0.006 mol), epoxybutene (30 g, 0.43 mol), hydrogen iodide (2.0 g, 0.009 mol), and N-methylpyrrolidone (120 g). The reactor was purged three times with nitrogen and was pressurized to 20 psig with nitrogen. The reactor was agitated by a magnetic stirrer and heated by an oil bath. The temperature was brought up to 120° C. and held at this temperature for 90 minutes. After cooling to room temperature, the reaction mixtures were analyzed by gas chromatography. GC indicated that all epoxybutene was consumed. Distillation of reaction mixtures afforded 2,5-dihydrofuran (16.3 g, 54% yield) and crotonaldehyde (1.5 g, 5%). Distillation under high vacuum afforded 10.2 grams of oligomer (34%).
Name
epoxybutene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
epoxybutene
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Two
Quantity
120 g
Type
solvent
Reaction Step Two
Yield
54%
Yield
5%

Identifiers

REACTION_CXSMILES
[I-].[K+].[CH3:3]/[C:4](/O[Al](O/C(/C)=C\C(C)=O)[O:11]/[C:12](/C)=[CH:13]\[C:14]([CH3:16])=O)=[CH:5]/[C:6](C)=[O:7].O1C(CC)=C1.I>[I-].[Zn+2].[I-].CN1CCCC1=O>[O:11]1[CH2:16][CH:14]=[CH:13][CH2:12]1.[CH:6](=[O:7])/[CH:5]=[CH:4]/[CH3:3] |f:0.1,5.6.7|

Inputs

Step One
Name
epoxybutene
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=C1CC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
1.9 g
Type
reactant
Smiles
C/C(=C/C(=O)C)/O[Al](O/C(=C\C(=O)C)/C)O/C(=C\C(=O)C)/C
Name
epoxybutene
Quantity
30 g
Type
reactant
Smiles
O1C=C1CC
Name
Quantity
2 g
Type
reactant
Smiles
I
Name
Quantity
3 g
Type
catalyst
Smiles
[I-].[Zn+2].[I-]
Name
Quantity
120 g
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reactor was agitated by a magnetic stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor was purged three times with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
heated by an oil bath
CUSTOM
Type
CUSTOM
Details
was brought up to 120° C.
CUSTOM
Type
CUSTOM
Details
the reaction mixtures
CUSTOM
Type
CUSTOM
Details
was consumed
DISTILLATION
Type
DISTILLATION
Details
Distillation of reaction mixtures

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
O1CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 16.3 g
YIELD: PERCENTYIELD 54%
Name
Type
product
Smiles
C(\C=C\C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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